5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can help in scaling up the production while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Amines in ethanol, thiols in aqueous or alcoholic medium.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the tetrahydroisoquinoline scaffold play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methyl groups on the tetrahydroisoquinoline scaffold. This dual substitution enhances its reactivity and potential biological activity compared to its analogs. The specific positioning of these substituents can significantly influence the compound’s interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
2742656-60-4 |
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Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-8-6-12-5-4-9(8)10(7)11;/h2-3,12H,4-6H2,1H3;1H |
InChI Key |
AHUKANDFENGBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CNCC2)C=C1)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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